molecular formula C5H11FN2 B14123867 2-Fluoro-3-piperidinamine CAS No. 1184916-69-5

2-Fluoro-3-piperidinamine

Cat. No.: B14123867
CAS No.: 1184916-69-5
M. Wt: 118.15 g/mol
InChI Key: FILIJLHUUASTOW-UHFFFAOYSA-N
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Description

2-Fluoro-3-piperidinamine is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-piperidinamine typically involves the fluorination of piperidine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature, which yields 2-fluoro-3-bromopyridine. This intermediate can then be further reduced to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination reactions using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C). These methods are designed to maximize yield and purity while minimizing the production of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-3-piperidinamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-Fluoro-3-piperidinamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-piperidinamine involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards various enzymes and receptors. This can lead to alterations in biochemical pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2,6-Difluoropyridine

Comparison: Compared to other fluorinated pyridines, 2-Fluoro-3-piperidinamine exhibits unique properties due to the presence of the piperidine ring. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

1184916-69-5

Molecular Formula

C5H11FN2

Molecular Weight

118.15 g/mol

IUPAC Name

2-fluoropiperidin-3-amine

InChI

InChI=1S/C5H11FN2/c6-5-4(7)2-1-3-8-5/h4-5,8H,1-3,7H2

InChI Key

FILIJLHUUASTOW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)F)N

Origin of Product

United States

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